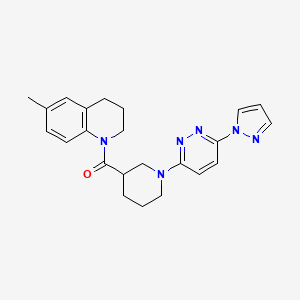
(1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)piperidin-3-yl)(6-methyl-3,4-dihydroquinolin-1(2H)-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)piperidin-3-yl)(6-methyl-3,4-dihydroquinolin-1(2H)-yl)methanone is a useful research compound. Its molecular formula is C23H26N6O and its molecular weight is 402.502. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound (1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)piperidin-3-yl)(6-methyl-3,4-dihydroquinolin-1(2H)-yl)methanone is a complex organic molecule with significant potential in medicinal chemistry. This article discusses its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is C23H26N6O with a molecular weight of 402.5 g/mol. The structure features multiple functional groups, including pyrazole, pyridazine, and piperidine moieties, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C23H26N6O |
| Molecular Weight | 402.5 g/mol |
| Purity | ≥95% |
Target Interactions
The compound interacts with several biological targets, notably:
- Estrogen Receptors (ERα and ERβ) : These receptors are crucial for various physiological processes, including reproductive functions and metabolic regulation. The compound's interaction may modulate estrogen signaling pathways, potentially influencing conditions related to hormone regulation.
- Alcohol Dehydrogenase 1C (ADH1C) : This enzyme is involved in alcohol metabolism. Inhibition or modulation of ADH1C could have implications for alcohol-related disorders.
Biochemical Pathways
The compound's activity may influence several biochemical pathways:
- Estrogen Signaling Pathway : By interacting with estrogen receptors, the compound could enhance or inhibit estrogenic effects.
- Alcohol Metabolism : Modulation of ADH1C activity could affect the metabolism of ethanol and other substrates.
Antiproliferative Effects
Recent studies have demonstrated that pyrazole derivatives exhibit antiproliferative effects against various cancer cell lines. For instance, compounds similar to the one have shown activity against:
- Breast Cancer Cells : In vitro studies indicate that these compounds can inhibit the proliferation of estrogen receptor-positive breast cancer cells.
- Lung Cancer Cells : Certain derivatives have been identified as effective against non-small cell lung cancer.
Antimicrobial Activity
Research indicates that pyrazole derivatives possess antimicrobial properties. Preliminary tests have shown effectiveness against:
- Gram-positive and Gram-negative Bacteria : Compounds derived from pyrazoles have demonstrated significant antibacterial activity.
Case Studies
Case Study 1: Estrogen Receptor Modulation
A study published in Journal of Medicinal Chemistry evaluated a series of pyrazole derivatives for their ability to modulate estrogen receptor activity. The results suggested that specific substitutions on the pyrazole ring enhanced binding affinity to ERα, leading to increased antiproliferative effects in breast cancer models.
Case Study 2: Alcohol Metabolism
In another study focusing on alcohol dehydrogenase inhibition, researchers found that certain pyrazole derivatives could effectively reduce ethanol metabolism rates in vitro. This finding suggests potential therapeutic applications for treating alcohol use disorders.
Eigenschaften
IUPAC Name |
(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-[1-(6-pyrazol-1-ylpyridazin-3-yl)piperidin-3-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N6O/c1-17-7-8-20-18(15-17)5-3-13-28(20)23(30)19-6-2-12-27(16-19)21-9-10-22(26-25-21)29-14-4-11-24-29/h4,7-11,14-15,19H,2-3,5-6,12-13,16H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWLPQJJLIKDPBA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(CCC2)C(=O)C3CCCN(C3)C4=NN=C(C=C4)N5C=CC=N5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N6O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














